2-Chloro-4-(heptan-2-YL)phenol
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Overview
Description
2-Chloro-4-(heptan-2-YL)phenol is an organic compound belonging to the class of phenols It features a chloro substituent at the second position and a heptan-2-yl group at the fourth position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(heptan-2-YL)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-chlorophenol with 2-heptanone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(heptan-2-YL)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro substituent can be reduced to form the corresponding hydroxy compound.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-(heptan-2-YL)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(heptan-2-YL)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chloro and heptan-2-yl groups can interact with hydrophobic regions. These interactions can disrupt the function of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(methyl)phenol: Similar structure but with a methyl group instead of a heptan-2-yl group.
2-Chloro-4-(ethyl)phenol: Similar structure but with an ethyl group instead of a heptan-2-yl group.
2-Chloro-4-(propyl)phenol: Similar structure but with a propyl group instead of a heptan-2-yl group.
Uniqueness
2-Chloro-4-(heptan-2-YL)phenol is unique due to the presence of the heptan-2-yl group, which imparts distinct hydrophobic properties and influences its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
22702-40-5 |
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Molecular Formula |
C13H19ClO |
Molecular Weight |
226.74 g/mol |
IUPAC Name |
2-chloro-4-heptan-2-ylphenol |
InChI |
InChI=1S/C13H19ClO/c1-3-4-5-6-10(2)11-7-8-13(15)12(14)9-11/h7-10,15H,3-6H2,1-2H3 |
InChI Key |
ZPPBZGUALHBPBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)C1=CC(=C(C=C1)O)Cl |
Origin of Product |
United States |
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